molecular formula C12H18N2O B1286064 3-Amino-N-(tert-butyl)-2-methylbenzamide CAS No. 905234-93-7

3-Amino-N-(tert-butyl)-2-methylbenzamide

Cat. No. B1286064
CAS RN: 905234-93-7
M. Wt: 206.28 g/mol
InChI Key: IXEWVCCLFLNMKU-UHFFFAOYSA-N
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Description

3-Amino-N-(tert-butyl)-2-methylbenzamide is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their chemical behavior, which can provide insights into the properties and reactions of similar amide compounds. For instance, 3-aminobenzamide, a related compound, is known to be a potent inhibitor of nuclear poly ADP-ribosyl synthetase and has been studied for its effects on the toxicity and transformation induced by certain chemicals in cells .

Synthesis Analysis

The synthesis of related compounds involves multistep reactions that can include the formation of intermediates such as N-(tert-butyl) isobenzofuran-1(3H)-imine, which can further react to form other products . While the synthesis of 3-Amino-N-(tert-butyl)-2-methylbenzamide is not explicitly described, the methodologies used for similar compounds, such as the use of tert-butanesulfinamide to prepare N-tert-butanesulfinyl imines, could potentially be adapted for its synthesis .

Molecular Structure Analysis

The molecular structure of 3-Amino-N-(tert-butyl)-2-methylbenzamide would likely feature an amide functional group, a tert-butyl group, and an amino group attached to a benzene ring. The presence of these groups can influence the reactivity and stability of the molecule. For example, the tert-butyl group can provide steric hindrance, potentially affecting the molecule's reactivity .

Chemical Reactions Analysis

Chemical reactions involving compounds similar to 3-Amino-N-(tert-butyl)-2-methylbenzamide can be complex and involve multiple steps. For instance, N-fluorobenzamides can undergo formal [4+2] cycloaddition reactions with maleic anhydride to produce fluorescent aminonaphthalic anhydrides . Such reactions often involve radical intermediates and can lead to a variety of products depending on the reaction conditions and the structure of the starting materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Amino-N-(tert-butyl)-2-methylbenzamide would be influenced by its functional groups and molecular structure. While the papers do not provide specific data on this compound, they do suggest that similar amide compounds can exhibit interesting properties such as fluorescence and can participate in reactions that are important for the synthesis of a wide range of amines . The presence of the tert-butyl group could also affect the compound's solubility and boiling point due to increased molecular size and steric bulk.

Scientific Research Applications

  • Synthesis and Chemical Applications :

    • Directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide has been explored for synthetic applications, such as the synthesis of lunularic acid (Reitz & Massey, 1990).
    • Amino(polyphenolic) ligands, including compounds related to 3-Amino-N-(tert-butyl)-2-methylbenzamide, have been synthesized for their potential use in metal-catalyzed C–H bond functionalization reactions (Chartres et al., 2007).
  • Pharmacological Research :

    • Research has been conducted on the behavioral and toxicological responses of certain insect species to compounds structurally similar to 3-Amino-N-(tert-butyl)-2-methylbenzamide, providing insights into potential applications in pest control (Alzogaray, 2015).
    • The compound has been studied for its effects on DNA repair mechanisms, providing valuable information on cellular responses to DNA damage (Lubet et al., 1984).
  • Material Science and Chemistry :

    • Investigations into the thermal stability of derivatives of 3-Amino-N-(tert-butyl)-2-methylbenzamide have been carried out, which are important for understanding the compound's behavior under different environmental conditions (Cong & Cheng, 2021).
    • Studies on electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus have included compounds related to 3-Amino-N-(tert-butyl)-2-methylbenzamide, highlighting its potential applications in analytical chemistry (Harvey, 2000).

Mechanism of Action

The precise mechanism of action for 3-Amino-N-(tert-butyl)-2-methylbenzamide remains incompletely understood. Current understanding suggests that it acts as an enzyme inhibitor by binding to the active site of the enzyme, consequently obstructing substrate binding .

properties

IUPAC Name

3-amino-N-tert-butyl-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-8-9(6-5-7-10(8)13)11(15)14-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEWVCCLFLNMKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586169
Record name 3-Amino-N-tert-butyl-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N-(tert-butyl)-2-methylbenzamide

CAS RN

905234-93-7
Record name 3-Amino-N-tert-butyl-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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